molecular formula C10H17ClN4O B11719216 1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide hydrochloride

1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide hydrochloride

Cat. No.: B11719216
M. Wt: 244.72 g/mol
InChI Key: XKUYQYQNQWBFCT-UHFFFAOYSA-N
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Description

1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide hydrochloride is a compound that features a pyrazole ring substituted with a pyrrolidin-2-ylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyrazole and pyrrolidine moieties in its structure suggests that it may exhibit unique biological activities and chemical reactivity.

Preparation Methods

The synthesis of 1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Pyrrolidin-2-ylmethyl Group: The pyrrolidin-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the pyrrolidin-2-ylmethyl moiety.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-2-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs due to its potential biological activities. It may serve as a lead compound for the design of inhibitors or modulators of specific biological targets.

    Organic Synthesis: The compound can be utilized as an intermediate in the synthesis of more complex molecules

    Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and pathways. It may exhibit activity against specific enzymes or receptors, making it a useful tool in biochemical research.

    Industrial Applications: The compound may find applications in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidin-2-one Derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities. the presence of the pyrazole ring in the target compound may confer unique properties.

    Pyrazole Derivatives: Compounds with a pyrazole ring may exhibit similar chemical reactivity, but the addition of the pyrrolidin-2-ylmethyl group in the target compound may enhance its biological activity.

    N-Methylpyrrolidine Compounds: These compounds share the N-methylpyrrolidine moiety and may exhibit similar pharmacological profiles. The combination with the pyrazole ring in the target compound may result in distinct biological effects.

Properties

Molecular Formula

C10H17ClN4O

Molecular Weight

244.72 g/mol

IUPAC Name

1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-4-carboxamide;hydrochloride

InChI

InChI=1S/C10H16N4O.ClH/c1-14-7-8(5-13-14)10(15)12-6-9-3-2-4-11-9;/h5,7,9,11H,2-4,6H2,1H3,(H,12,15);1H

InChI Key

XKUYQYQNQWBFCT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)NCC2CCCN2.Cl

Origin of Product

United States

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